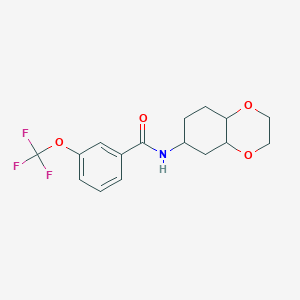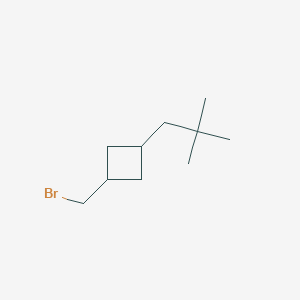
1-(Bromomethyl)-3-(2,2-dimethylpropyl)cyclobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Bromomethyl)-3-(2,2-dimethylpropyl)cyclobutane is an organic compound characterized by a cyclobutane ring substituted with a bromomethyl group and a 2,2-dimethylpropyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-3-(2,2-dimethylpropyl)cyclobutane typically involves the bromination of a suitable precursor. One common method is the bromination of 3-(2,2-dimethylpropyl)cyclobutanemethanol using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane (DCM). The reaction is usually carried out under reflux conditions to ensure complete conversion of the alcohol to the bromomethyl derivative.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
化学反应分析
Types of Reactions: 1-(Bromomethyl)-3-(2,2-dimethylpropyl)cyclobutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as an amine, thiol, or alkoxide.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl derivatives.
科学研究应用
1-(Bromomethyl)-3-(2,2-dimethylpropyl)cyclobutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various functionalized cyclobutane derivatives.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals with anti-inflammatory, antiviral, or anticancer properties.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of novel polymers and advanced materials.
作用机制
The mechanism of action of 1-(Bromomethyl)-3-(2,2-dimethylpropyl)cyclobutane depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules, thereby modulating their activity or function. The 2,2-dimethylpropyl group may influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within the organism.
相似化合物的比较
1-(Bromomethyl)-3-(2,2-dimethylpropyl)cyclobutane can be compared with other bromomethyl-substituted cyclobutanes and related compounds:
1-(Bromomethyl)cyclobutane: Lacks the 2,2-dimethylpropyl group, resulting in different chemical and physical properties.
1-(Chloromethyl)-3-(2,2-dimethylpropyl)cyclobutane: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and applications.
1-(Bromomethyl)-3-(2,2-dimethylpropyl)cyclopentane: Contains a cyclopentane ring instead of a cyclobutane ring, affecting its conformational flexibility and reactivity.
属性
IUPAC Name |
1-(bromomethyl)-3-(2,2-dimethylpropyl)cyclobutane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19Br/c1-10(2,3)6-8-4-9(5-8)7-11/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSMTSHWEBIOKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1CC(C1)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-acetylphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2614051.png)
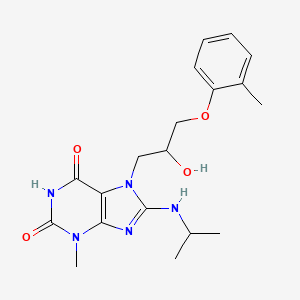
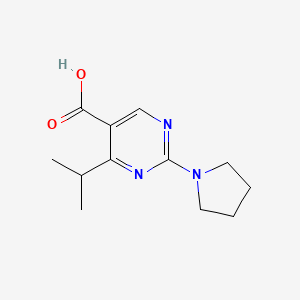

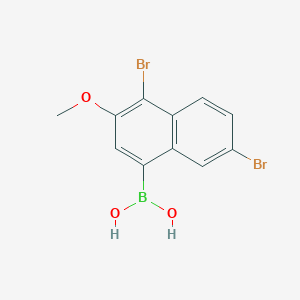


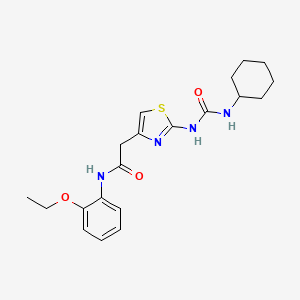
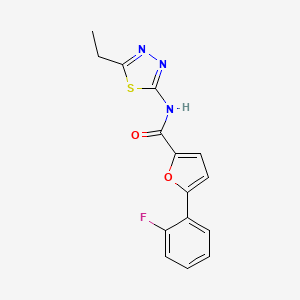
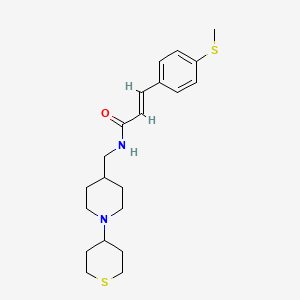

![[(3S,4R)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/new.no-structure.jpg)
![N-([2,2'-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide](/img/structure/B2614071.png)
